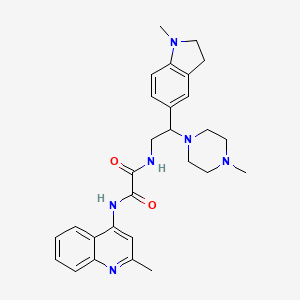
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C28H34N6O2 and its molecular weight is 486.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C28H34N6O2
Molecular Weight: 486.6 g/mol
CAS Number: 922015-97-2
The compound features an oxalamide backbone, which is significant in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Oxalamides often act as enzyme inhibitors, potentially affecting pathways involved in cancer cell proliferation and survival.
- Receptor Modulation: The presence of indole and quinoline moieties suggests potential interactions with neurotransmitter receptors, which may influence neurological activities.
- Antimicrobial Activity: Some derivatives of oxalamides exhibit antimicrobial properties, indicating possible applications in treating infections.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity:
A study conducted on the compound's effects on human cancer cell lines demonstrated significant inhibition of cell proliferation, particularly in breast and colon cancer models. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -
Antimicrobial Efficacy:
Research indicated that the compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a lead compound for antibiotic development. -
Neuropharmacological Effects:
A preliminary investigation into the compound's effects on neurotransmitter systems revealed that it may act as a partial agonist at serotonin receptors, which could have implications for mood regulation and anxiety disorders.
Future Directions
Given its multifaceted biological activities, further research is warranted to explore:
- In vivo Studies: To confirm efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials: To evaluate therapeutic applications in humans.
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O2/c1-19-16-24(22-6-4-5-7-23(22)30-19)31-28(36)27(35)29-18-26(34-14-12-32(2)13-15-34)20-8-9-25-21(17-20)10-11-33(25)3/h4-9,16-17,26H,10-15,18H2,1-3H3,(H,29,35)(H,30,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHUVYSTAPXDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














